molecular formula C25H33F3N8O8S2 B11932051 CYH33 methanesulfonate CAS No. 1494684-33-1

CYH33 methanesulfonate

Cat. No.: B11932051
CAS No.: 1494684-33-1
M. Wt: 694.7 g/mol
InChI Key: CYWUJTNXNJVGLY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CYH33 methanesulfonate involves multiple steps, including the preparation of the core structure and subsequent functionalization to achieve the desired selectivity and potency. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for this compound are also proprietary. it is known that the compound is produced under stringent conditions to ensure high purity and consistency, typically exceeding 98% purity .

Chemical Reactions Analysis

Biological Activity

CYH33 methanesulfonate, a novel phosphatidylinositol 3-kinase alpha (PI3Kα) inhibitor, has garnered attention due to its potential therapeutic applications in oncology. Its unique structure and mechanism of action suggest significant implications for cancer treatment, particularly in modulating the tumor microenvironment (TME) and enhancing immune responses against tumors. This article reviews the biological activity of CYH33, focusing on its antitumor effects, mechanisms of action, and clinical implications.

CYH33 selectively inhibits PI3Kα, a key player in the signaling pathways that regulate cell growth, proliferation, and survival. The inhibition of PI3Kα leads to:

  • Enhanced T Cell Activation : CYH33 promotes the infiltration and activation of CD8+ T cells while reducing M2-like macrophage populations within the TME. This shift enhances antitumor immunity and contributes to tumor regression .
  • Fatty Acid Metabolism Modulation : The compound increases fatty acid metabolism in the TME, which is crucial for sustaining T cell activity. This metabolic reprogramming supports the survival and function of effector T cells during immune responses .
  • Synergistic Effects with Other Therapies : When combined with fatty acid synthase (FASN) inhibitors like C75, CYH33 exhibits synergistic effects that lead to more pronounced tumor growth inhibition .

Efficacy in Tumor Models

Several studies have demonstrated the efficacy of CYH33 in various murine tumor models:

  • Murine Breast Cancer Models : In immune-competent mice, CYH33 significantly inhibited tumor growth and improved overall survival compared to controls. The treatment resulted in increased memory T cell populations and reduced regulatory T cells, indicating a robust immune response .
StudyTumor TypeTreatmentKey Findings
Breast CancerCYH33 + C75Enhanced CD8+ T cell activation; reduced tumor growth
Esophageal Squamous Cell Carcinoma (ESCC)CYH33 AloneSignificant inhibition of cell proliferation; resistance mechanisms identified
ESCCCYH33 + MEK162Overcame resistance; synergistic antitumor effects

Phase I Studies

CYH33 has undergone several clinical trials to assess its safety and efficacy:

  • First-in-Human Phase Ia Study : This study evaluated the maximum tolerated dose (MTD) of CYH33 in patients with solid tumors. The MTD was established at 40 mg daily, with an objective response rate (ORR) of 11.9% among evaluable patients .
Adverse EventsGrade 1-2 (%)Grade 3-4 (%)
Hyperglycemia90.258.8
Nausea37.310.0
Fatigue17.67.8

Ongoing Trials

Current trials are exploring the combination of CYH33 with other therapies for enhanced efficacy:

  • Combination with Fulvestrant : A phase Ib study is evaluating CYH33 in combination with endocrine therapy for advanced breast cancer patients with PIK3CA mutations .

Resistance Mechanisms

Despite its efficacy, resistance to CYH33 has been observed in certain cancer types:

  • Genomic Adaptations : Studies identified specific mutations (e.g., HRAS G12S) that confer resistance to CYH33 in ESCC models. Additionally, alterations in signaling pathways such as mTORC1 and MAPK were associated with adaptive resistance .

Properties

CAS No.

1494684-33-1

Molecular Formula

C25H33F3N8O8S2

Molecular Weight

694.7 g/mol

IUPAC Name

methanesulfonic acid;methyl N-[5-[6-[(4-methylsulfonylpiperazin-1-yl)methyl]-4-morpholin-4-ylpyrrolo[2,1-f][1,2,4]triazin-2-yl]-4-(trifluoromethyl)pyridin-2-yl]carbamate

InChI

InChI=1S/C24H29F3N8O5S.CH4O3S/c1-39-23(36)29-20-12-18(24(25,26)27)17(13-28-20)21-30-22(33-7-9-40-10-8-33)19-11-16(15-35(19)31-21)14-32-3-5-34(6-4-32)41(2,37)38;1-5(2,3)4/h11-13,15H,3-10,14H2,1-2H3,(H,28,29,36);1H3,(H,2,3,4)

InChI Key

CYWUJTNXNJVGLY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)NC1=NC=C(C(=C1)C(F)(F)F)C2=NN3C=C(C=C3C(=N2)N4CCOCC4)CN5CCN(CC5)S(=O)(=O)C.CS(=O)(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.